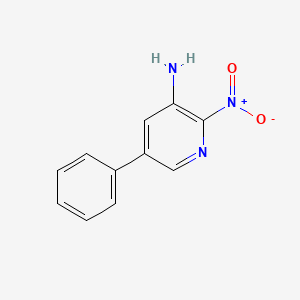

2-Nitro-5-phenylpyridin-3-amine

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com This fundamental characteristic imparts a unique set of chemical and physical properties that make them indispensable in numerous scientific fields. nih.govnumberanalytics.com Found extensively in nature, they form the core of many biologically active molecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. nih.gov The presence of the nitrogen atom often introduces basicity and the ability to participate in hydrogen bonding, which are crucial for interactions with biological targets. nih.gov

The field of nitrogen heterocycle chemistry is a vital branch of organic chemistry, with a significant focus on the development of new synthetic methodologies and the discovery of novel compounds with diverse applications. nih.gov These compounds are not only integral to medicinal chemistry and drug discovery but also play key roles in materials science, agrochemicals, and catalysis. numberanalytics.commsesupplies.com

Significance of the Pyridine (B92270) Scaffold in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic synthesis. biosynce.comnumberanalytics.com Its aromatic nature provides stability, while the nitrogen atom imparts basicity and nucleophilicity, making it a versatile reagent and building block. biosynce.comyoutube.com The pyridine ring is a common motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. biosynce.comnumberanalytics.com

In organic synthesis, pyridine and its derivatives are frequently employed as catalysts, solvents, and starting materials for the construction of more complex molecular architectures. biosynce.comwisdomlib.org The ability of the pyridine nitrogen to be quaternized or to coordinate with metal ions further expands its synthetic utility. youtube.com The development of new methods for the synthesis and functionalization of the pyridine ring remains an active and important area of research. slideshare.net

Role of Nitro and Amino Functionalities in Pyridine Derivatives

The introduction of nitro (NO₂) and amino (NH₂) groups onto the pyridine ring profoundly influences its chemical reactivity and potential applications. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. This property is often exploited in the synthesis of highly functionalized pyridine derivatives. acs.org For instance, the nitro group in nitropyridine derivatives can be displaced by various nucleophiles, providing a pathway to a wide range of substituted pyridines. acs.org

Conversely, the amino group is an electron-donating group that activates the pyridine ring towards electrophilic substitution. It also serves as a key functional handle for further molecular elaboration, such as through diazotization or acylation reactions. The interplay between the electron-withdrawing nitro group and the electron-donating amino group in a single pyridine derivative creates a unique electronic environment that can be harnessed for specific synthetic transformations.

Overview of Key Research Domains Involving 2-Nitro-5-phenylpyridin-3-amine and its Analogs

The specific compound, this compound, and its analogs are of interest in several research domains due to their unique combination of functional groups. These areas include:

Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore, and the presence of nitro and amino groups can modulate biological activity. nih.govmsesupplies.comwisdomlib.org Analogs of this compound may be investigated for their potential as kinase inhibitors or for other therapeutic applications. wisdomlib.org

Materials Science: The chromophoric nature of the nitro- and amino-substituted aromatic system suggests potential applications in the development of dyes and other functional materials. msesupplies.com

Synthetic Intermediates: Compounds like this compound serve as valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by cyclization reactions, can lead to the formation of fused heterocyclic structures.

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-nitro-5-phenylpyridin-3-amine |

InChI |

InChI=1S/C11H9N3O2/c12-10-6-9(7-13-11(10)14(15)16)8-4-2-1-3-5-8/h1-7H,12H2 |

InChI Key |

RQBXNHSXSBOWLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 5 Phenylpyridin 3 Amine

Reactions Involving the Nitro Group

The nitro group (-NO₂) at the C2 position of the pyridine (B92270) ring is a dominant force in the molecule's reactivity profile. Its powerful electron-withdrawing nature significantly influences the aromatic system and serves as a handle for various synthetic modifications. wikipedia.org

One of the most fundamental reactions of aromatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.org This transformation is a crucial step for introducing a second amino group into the pyridine core, yielding 5-phenylpyridine-2,3-diamine, a valuable precursor for heterocyclic synthesis. The reduction of the nitro group in 2-Nitro-5-phenylpyridin-3-amine can be achieved through several established methods. fiveable.me

Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), is a common and efficient method for this conversion. fiveable.me Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), can also be employed. fiveable.me The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final diamine product. fiveable.me

Table 1: Reagents for Reductive Transformation of the Nitro Group

| Reagent System | Product | Reference |

| H₂/Pd-C | 5-phenylpyridine-2,3-diamine | fiveable.me |

| Sn/HCl | 5-phenylpyridine-2,3-diamine | fiveable.me |

| Fe/HCl or Fe/NH₄Cl | 5-phenylpyridine-2,3-diamine | wikipedia.org |

The presence of the nitro group, particularly at the ortho position to the amino group, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This activation facilitates the displacement of the nitro group by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon atom bearing the nitro group. nih.gov This initial addition is typically the slow, rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted product. nih.gov

Studies on related 2-substituted-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base. nih.gov This suggests that the 2-nitro group in this compound would be similarly susceptible to displacement by strong nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Potential Product | Mechanism Reference |

| Thiolate | Sodium thiophenoxide (PhSNa) | 3-Amino-5-phenyl-2-(phenylthio)pyridine | nih.gov |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Amino-2-methoxy-5-phenylpyridine | libretexts.org |

| Amine | Piperidine | 3-Amino-5-phenyl-2-(piperidin-1-yl)pyridine | clockss.org |

While the reduction of the nitro group is a common and well-documented transformation, its oxidative modification is less frequently reported. Such reactions would require powerful oxidizing agents and harsh conditions, which could potentially lead to the degradation of the pyridine ring or unwanted side reactions at the amino or phenyl groups. Specific oxidative transformations targeting the nitro group of this particular compound are not extensively detailed in the literature.

Reactions at the Amino Group

The amino group (-NH₂) at the C3 position is a nucleophilic center and a key site for derivatization and participation in cyclization reactions. fiveable.me

The primary amino group of this compound readily undergoes reactions typical of aromatic amines. It can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatization reactions are often used to protect the amino group or to introduce new functional moieties into the molecule. For instance, in the synthesis of the related 2-nitro-3-aminopyridine, a protection strategy involving the formation of a urea (B33335) derivative from 3-aminopyridine (B143674) was employed prior to the nitration step. google.com This highlights how amidation can be used to modulate the reactivity of the molecule during a synthetic sequence. google.com

Table 3: Typical Derivatization Reactions of the Amino Group

| Reagent Class | Reagent Example | Product Type |

| Acid Chloride | Acetyl chloride | N-(2-Nitro-5-phenylpyridin-3-yl)acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(2-Nitro-5-phenylpyridin-3-yl)-4-methylbenzenesulfonamide |

| Isocyanate | Phenyl isocyanate | 1-(2-Nitro-5-phenylpyridin-3-yl)-3-phenylurea |

The ortho relationship between the amino group and the nitro group makes this compound a prime candidate for constructing fused heterocyclic systems. Following the reduction of the nitro group to an amine (as described in 3.1.1), the resulting 5-phenylpyridine-2,3-diamine becomes a powerful precursor for intramolecular cyclization. This diamine can react with various reagents containing one or two electrophilic centers to form five- or six-membered rings fused to the pyridine core.

For example, reaction with formic acid or its derivatives can lead to the formation of imidazo[4,5-b]pyridines, while reaction with α-dicarbonyl compounds can yield pyrazino[2,3-b]pyridines. Furthermore, analogous reactions in other heterocyclic systems, such as the cyclization of 5-nitro-substituted furfuryl amides to form fused pyridinones, demonstrate the utility of ortho-nitro-amino functionalities in building complex polycyclic structures. nih.gov

Table 4: Potential Intramolecular Cyclization Products from 5-phenylpyridine-2,3-diamine

| Reagent | Fused Ring System Formed | Resulting Core Structure |

| Formic Acid (HCOOH) | Imidazole (B134444) | Imidazo[4,5-b]pyridine |

| Glyoxal (CHOCHO) | Pyrazine | Pyrazino[2,3-b]pyridine |

| Phosgene (COCl₂) | Imidazolone | Imidazo[4,5-b]pyridin-2(1H)-one |

Reactions Involving the Phenyl Substituent

The phenyl group of this compound offers a site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

Functionalization of the Phenyl Moiety

The phenyl ring can undergo a range of functionalization reactions, although the presence of the nitro and amino groups on the pyridine ring can influence the regioselectivity and reaction conditions. These reactions allow for the introduction of new chemical handles, which can be further elaborated to construct more complex molecules.

Arylation and Biaryl Formation

The formation of biaryl structures is a significant transformation in organic chemistry, and this compound can participate in such reactions. One notable method involves a base-promoted direct coupling of arenes with aryl halides. For instance, the cross-coupling of arenes with nitro-substituted aryl halides can be achieved using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO) without the need for a transition-metal catalyst. nih.gov This approach provides an efficient route to functionalized biaryls. Research has shown that the use of nitro-substituted aryl halides is effective in these coupling reactions, leading to the formation of the corresponding biaryl compounds in moderate to good yields. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| Arene | Nitro-substituted Aryl Halide | Cs2CO3 | DMSO | Biaryl | Moderate to Good |

Reactivity of the Pyridine Core

The pyridine ring in this compound is the central hub of its reactivity, susceptible to both electrophilic and nucleophilic attacks, as well as modern C-H activation strategies.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq This deactivation is further intensified by the presence of the nitro group. Consequently, electrophilic substitution, such as nitration or halogenation, requires vigorous conditions. uoanbar.edu.iqyoutube.com The substitution typically occurs at the 3- and 5-positions relative to the ring nitrogen, as the intermediates for attack at the 2-, 4-, and 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles readily attack the positions ortho and para to the nitro group. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with anilines in polar aprotic solvents like DMSO and dimethylformamide (DMF) proceeds via a nucleophilic substitution mechanism. researchgate.net

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | 3 and 5 | Electron-withdrawing nitrogen and nitro group |

| Nucleophilic Aromatic Substitution | High | 2 and 4 (relative to nitro group) | Electron-withdrawing nitro group |

C-H Activation and Functionalization Strategies

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying organic molecules. For pyridine derivatives, palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. rsc.org The ortho-position of 2-phenylpyridine (B120327) derivatives is a prime target for such reactions due to the directing effect of the pyridine nitrogen. rsc.org While specific studies on the C-H activation of this compound are not extensively detailed in the provided results, the principles of C-H activation on related structures are well-established. The nitro group itself can act as a directing group in C-H activation reactions of nitroarenes, typically directing functionalization to the ortho position. rsc.org This suggests that the C-H bonds on both the pyridine and phenyl rings could potentially be targeted for functionalization using appropriate catalytic systems.

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound proceed through various mechanisms and involve key intermediates. In electrophilic aromatic substitution, the reaction proceeds via the formation of a cationic intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. quimicaorganica.orgquora.com

Nucleophilic aromatic substitution on the pyridine ring typically follows a two-step addition-elimination mechanism. A nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the leaving group restores the aromaticity of the ring.

In base-promoted biaryl formation, a radical mechanism has been proposed based on control experiments and theoretical studies. nih.gov The reaction is thought to involve single-electron transfer (SET) processes.

The reaction of amines with nitrous acid is a well-studied transformation that proceeds via the formation of a diazonium salt intermediate. msu.edu This intermediate is highly versatile and can undergo a variety of subsequent reactions.

Advanced Spectroscopic and Computational Characterization in Research

Theoretical Frameworks for Structural Elucidation

Theoretical calculations are indispensable tools for gaining a priori knowledge of the molecular structure and properties of 2-Nitro-5-phenylpyridin-3-amine. These computational methods allow for the exploration of the molecule's potential energy surface and the identification of its most stable conformations.

Quantum Chemical Calculations (DFT, ab-initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing this compound. DFT methods, which approximate the many-electron problem by using functionals of the electron density, offer a favorable balance between computational cost and accuracy for a molecule of this size. These calculations provide fundamental information about the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. This information is critical for understanding the molecule's chemical reactivity and spectroscopic properties.

Geometrical Optimization and Conformational Analysis

The geometrical optimization of this compound using computational methods is a critical step in determining its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. Conformational analysis reveals that the molecule is not planar, with the phenyl and pyridine (B92270) rings exhibiting a significant dihedral angle relative to each other. This non-planar arrangement is a consequence of steric hindrance between the hydrogen atoms on the adjacent rings and the electronic effects of the substituent groups.

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's vibrational modes. These experimental spectra are powerful for identifying functional groups and confirming the molecular structure.

Computational Prediction and Experimental Validation of Vibrational Modes

A powerful aspect of modern chemical analysis is the ability to predict vibrational spectra computationally and compare them with experimental results. For this compound, DFT calculations are used to compute the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent agreement with the experimentally observed bands in the FT-IR and Raman spectra. This correlation allows for the confident assignment of specific vibrational modes to the observed spectral peaks, confirming the presence and connectivity of the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to provide a detailed map of the carbon and hydrogen framework of this compound.

Correlation of Experimental and Theoretical NMR Data

The study of this compound and related heterocyclic compounds benefits immensely from the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. researchgate.netresearchgate.net Computational methods, particularly those employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have proven effective in predicting the 1H, 13C, and 15N NMR chemical shifts. researchgate.net These theoretical values generally show good agreement with experimental data obtained from various NMR techniques, including 1D and 2D experiments like COSY and NOESY. researchgate.netresearchgate.netipb.pt

For instance, in analogous nitroaromatic compounds, the calculated chemical shifts and coupling constants align well with the experimental findings. researchgate.net The General Atomic and Molecular Electronic Structure System (GAMESS) and Gaussian software packages are often utilized for these quantum chemical calculations. researchgate.net The correlation between experimental and theoretical data is crucial for the unambiguous assignment of NMR signals and for validating the computed molecular geometries. researchgate.netipb.pt Advanced techniques such as the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate absolute shieldings, further refining the accuracy of the predicted NMR spectra. researchgate.netresearchgate.net The consistency between the calculated and observed values provides a high degree of confidence in the structural elucidation of such molecules. nih.gov

Interactive Table: Comparison of Experimental and Theoretical NMR Data for a Related Compound (2-amino-3-methyl-5-nitropyridine)

| Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| C2 | 157.9 | 158.4 |

| C3 | 124.6 | 125.1 |

| C4 | 130.2 | 130.7 |

| C5 | 135.8 | 136.2 |

| C6 | 145.1 | 145.6 |

| H4 | 8.7 | 8.9 |

| H6 | 8.2 | 8.4 |

| NH2 | 6.8 | - |

| CH3 | 2.3 | 2.5 |

Note: Data presented is for a structurally similar compound, 2-amino-3-methyl-5-nitropyridine, as a representative example of the correlation between experimental and theoretical NMR data in this class of compounds. nih.gov

Electronic Structure Analysis

HOMO-LUMO Orbital Analysis and Charge Transfer Characteristics

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. sapub.orgmdpi.com A smaller gap generally indicates higher reactivity. mdpi.com

In molecules with similar functional groups, such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO is typically localized over the amino group and the heterocyclic ring, while the LUMO is concentrated on the nitro-substituted phenyl ring. sapub.org This distribution facilitates an intramolecular charge transfer (ICT) from the electron-donating amino group and pyridine ring to the electron-withdrawing nitro group upon electronic excitation. nih.govsapub.org This ICT is a key characteristic of such donor-acceptor systems. The introduction of different substituents can modulate the HOMO and LUMO energy levels; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thereby influencing the HOMO-LUMO gap. nih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations are instrumental in predicting the electronic absorption spectra and understanding the nature of the electronic transitions. nih.govsemanticscholar.org

Interactive Table: Frontier Orbital Energies and Related Properties for a Similar Compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 2.5 eV |

Note: The values are for a representative related compound, 2-amino-3-methyl-5-nitropyridine, and illustrate the typical energy levels and properties derived from HOMO-LUMO analysis. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular interactions and charge delocalization within this compound. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. nih.gov

Key interactions in similar molecules involve the delocalization of lone pair electrons (n) into antibonding sigma (σ) or pi (π) orbitals. For instance, in related nitroanilines, significant stabilization energies are observed for the interaction between the lone pair of the amino nitrogen and the π* orbitals of the aromatic ring (n → π). nih.gov Similarly, intramolecular hydrogen bonding between the amino group and the nitro group can be identified and characterized by NBO analysis, revealing charge transfer from the lone pairs of the oxygen atoms to the antibonding orbital of the N-H bond. researchgate.net These hyperconjugative interactions contribute significantly to the stability of the molecule. nih.gov NBO analysis can also elucidate the nature of the bonds, for example, the partial double bond character that may arise from electron delocalization. nih.gov

Interactive Table: Significant NBO Interactions in a Related Nitroaniline Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N7 | π(C2-C3) | 25.8 | n → π |

| LP(1) N7 | π(C4-C5) | 18.5 | n → π |

| LP(1) O8 | σ(N1-C6) | 5.2 | n → σ |

| LP(1) O9 | σ(N1-C6) | 4.9 | n → σ* |

Note: E(2) represents the stabilization energy. The data is for a representative nitroaniline derivative to illustrate the types and magnitudes of intramolecular interactions identified by NBO analysis.

Molecular Dynamics Simulations for Conformational and Binding Studies

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound in various environments. bohrium.commdpi.com By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. chemrxiv.orgnih.gov

In the context of drug design and materials science, MD simulations are crucial for studying the binding of ligands to biological macromolecules. nih.govmdpi.comnih.gov For a molecule like this compound, MD simulations can be used to predict its binding mode and affinity to a target protein. figshare.comnih.gov These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. figshare.com The stability of these interactions can be analyzed over the course of the simulation to understand the residence time and the overall strength of binding. nih.gov Furthermore, MD simulations can elucidate how the binding of the molecule might induce conformational changes in the target protein, which is often essential for its biological function. nih.gov The results from MD simulations, often combined with binding free energy calculations, provide a dynamic and more realistic picture of the binding process compared to static docking methods. bohrium.commdpi.com

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2-amino-3-methyl-5-nitropyridine |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole |

| 1,4-diazabicyclo[2.2.2]octane |

| 2-[(1R)-1-aminoethyl]phenol |

| N-3,5-dinitrobenzoyl amino acids |

| 2-Phenylcyclopropylmethylamine |

| 3-amino-phenyl-5-chloro-pyrimidine-2,4-diamine |

| Evodiamine |

| Tadalafil |

| Bleomycin |

| Thiamin |

| 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine |

| 4,5-bis(hydroxymethyl)-3,6-di(2-pyridyl)pyridazine |

| 2-amino-5-nitrobenzophenone |

Applications and Research Potential in Chemical Sciences

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of the amino and nitro groups ortho to each other on the pyridine (B92270) ring makes 2-Nitro-5-phenylpyridin-3-amine an exceptionally useful precursor for building fused heterocyclic systems. This reactivity is fundamental to its role as a versatile building block in synthetic organic chemistry.

Precursor for Complex Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines, Pyrrolo[2,3-b]pyridines)

The true synthetic utility of this compound is realized upon the reduction of its 2-nitro group to an amine, yielding the key intermediate, 5-phenyl-2,3-diaminopyridine. This diamine is the direct precursor for the construction of fused bicyclic systems like imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines, which are prominent scaffolds in numerous biologically active compounds. irb.hrnih.gov

The synthesis of Imidazo[4,5-b]pyridines , also known as 1-deazapurines, is a common application. The 5-phenyl-2,3-diaminopyridine intermediate can undergo cyclocondensation with a variety of reagents to form the imidazole (B134444) ring. For instance, reaction with carboxylic acids or their derivatives under heating or with a promoter like chlorotrimethylsilane (B32843) leads to the formation of 2-substituted imidazo[4,5-b]pyridines. nih.gov Similarly, reaction with aldehydes, often in the presence of an oxidizing agent or under thermal conditions, yields the corresponding 2-aryl- or 2-alkyl-imidazo[4,5-b]pyridines. nih.govmdpi.com The presence of the 5-phenyl group is retained in the final structure, resulting in a 6-phenyl-1H-imidazo[4,5-b]pyridine core.

The general synthetic pathway is outlined below:

Step 1: Reductionthis compound is reduced (e.g., using catalytic hydrogenation with Pd/C) to form 5-phenylpyridine-2,3-diamine. nih.gov

Step 2: Cyclocondensation

The resulting diamine is reacted with a suitable one-carbon synthon.

| Reagent | Resulting Fused System | Reference |

| Carboxylic Acids | 2-Substituted-imidazo[4,5-b]pyridines | nih.govresearchgate.net |

| Aldehydes | 2-Substituted-imidazo[4,5-b]pyridines | mdpi.comnih.gov |

| Carbon Disulfide | Imidazo[4,5-b]pyridine-2-thione | nih.gov |

For the synthesis of Pyrrolo[2,3-b]pyridines , known as 7-azaindoles, the this compound scaffold provides the necessary nitrogen and carbon atoms for the fused pyrrole (B145914) ring. acs.orgresearchgate.net These syntheses often involve multi-step sequences where the amino and nitro functionalities are manipulated to facilitate ring closure, leading to highly functionalized pyrrolopyridine derivatives that are valuable in drug discovery. rsc.orgnih.gov

Intermediate in the Synthesis of Diverse Substituted Pyridines

Beyond its use in creating fused systems, this compound is an important intermediate for synthesizing a range of substituted pyridines. The existing functional groups can be modified or replaced to introduce new chemical moieties. For example, the 3-amino group can undergo diazotization and subsequent Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups at the 3-position. The 2-nitro group can be reduced to an amino group, which can then be further functionalized. This versatility allows for the generation of a library of polysubstituted pyridines, which are important structural motifs in pharmaceuticals and agrochemicals. google.comnih.gov

Contributions to Medicinal Chemistry Research (Pre-clinical, In Vitro, In Silico)

Derivatives synthesized from this compound, particularly the resulting imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines, have been the subject of extensive preclinical research due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. irb.hrresearchgate.netnih.gov

Design and Synthesis of Biologically Active Derivatives

The core heterocyclic systems derived from this compound are considered "privileged scaffolds" in medicinal chemistry. irb.hr Researchers design and synthesize libraries of derivatives by introducing various substituents onto these scaffolds to optimize their biological activity, selectivity, and pharmacokinetic properties. For example, novel tetracyclic imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potential antiproliferative agents. irb.hr Similarly, various 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of kinases like FGFR and GSK-3β. rsc.orgnih.gov

Studies on Potential Antimicrobial Activity

The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Derivatives of imidazo[4,5-b]pyridine and pyrrolo[2,3-b]pyridine have shown promise in this field.

Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.netnih.govnih.gov For instance, certain 2-(substituted-phenyl)imidazo[4,5-b]pyridines have demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some compounds showing minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL. nih.gov Other studies have confirmed that while many derivatives show little to no broad-spectrum antibacterial activity, specific substitutions can lead to moderate but selective effects, such as activity against E. coli (MIC 32 μM) or Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their antimicrobial properties. Research has shown that certain analogues exhibit significant fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease. acs.org Other synthesized pyrrolo[2,3-d]pyrimidine derivatives displayed better antifungal activity against C. albicans than the standard drug fluconazole (B54011) and potent antibacterial activity against S. aureus. nih.gov

Research into Potential Anticancer and Anti-inflammatory Properties

The most significant research contributions of scaffolds derived from this compound are in the fields of oncology and inflammation.

Anticancer Research: The imidazo[4,5-b]pyridine and pyrrolo[2,3-b]pyridine cores are central to many kinase inhibitors and other anticancer agents. nih.govnih.gov

Imidazo[4,5-b]pyridines: Numerous derivatives have been designed as potent anticancer agents. nih.gov Studies have shown that specific compounds exhibit significant cytotoxic activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with some demonstrating sub-micromolar IC₅₀ values. irb.hrmdpi.comnih.gov The mechanism of action is often linked to the inhibition of key enzymes like Cyclin-Dependent Kinase 9 (CDK9). nih.gov Quantitative structure-activity relationship (QSAR) models are also being developed to predict and optimize the anticancer potency of these derivatives. benthamdirect.com

Pyrrolo[2,3-b]pyridines: This scaffold is also a cornerstone of modern anticancer drug design. Derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression. rsc.org Specific compounds have shown potent inhibitory activity against various cancer cell lines, including lung, cervical, and breast cancer, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.netacs.orgmdpi.com The mechanism often involves inducing apoptosis and inhibiting cell migration and invasion. rsc.org Some derivatives have been found to act by intercalating with DNA, blocking replication in cancer cells. researchgate.net

Anti-inflammatory Research: Chronic inflammation is linked to numerous diseases, including cancer and arthritis.

Imidazo[4,5-b]pyridines: Derivatives of this scaffold have been investigated for their potential to treat inflammatory conditions. For example, certain compounds have been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are involved in regulating pro-inflammatory cytokine expression, showing potential for treating neuropathic pain. acs.orgnih.gov

Pyrrolo[2,3-b]pyridines: Substituted pyrrolopyridines have been synthesized and tested for their anti-inflammatory activity. nih.gov Docking studies and in vivo assays have shown that some derivatives can act as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.gov Other research has identified pyrrolo[3,2-c]pyridine derivatives with potent anti-inflammatory effects in bone marrow-derived macrophages, suggesting their potential use in treating conditions like rheumatoid arthritis. nih.gov

Exploration as Androgen Receptor Antagonists

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. The development of antagonists that can effectively block AR signaling is a key therapeutic strategy. Research into compounds structurally related to this compound has shown promise in this area. Specifically, a close analog, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, has been identified as a novel and pure androgen receptor antagonist.

In a notable study, two potent AR antagonists, designated EL15 and EF2, were discovered through a combination of structure-based virtual screening and subsequent biological evaluation. These compounds demonstrated the ability to antagonize both wild-type and drug-resistant variants of the androgen receptor. The transactivation of the AR by these compounds was assessed, and it was found that neither EL15 nor EF2 exhibited agonistic effects, confirming their role as pure antagonists. nih.gov This is particularly significant as some clinical AR antagonists can paradoxically transform into agonists, driving disease progression. nih.gov

Table 1: Inhibitory Concentration of Androgen Receptor Antagonist Analogs

| Compound | IC₅₀ (μM) |

|---|---|

| EL15 | 0.94 |

| EF2 | 0.30 |

This table is based on data for analogs of this compound and showcases their potential as androgen receptor antagonists.

Structure-Activity Relationship (SAR) Studies of Analogs

The exploration of analogs of this compound has provided valuable insights into their structure-activity relationships (SAR), particularly in the context of their anti-cancer properties. For instance, studies on acridine (B1665455) analogs, which share some structural similarities, have revealed that specific substitutions can significantly impact their inhibitory activity against kinases like haspin and DYRK2. worktribe.com

In the development of androgen receptor antagonists, the SAR of the pyridinamine scaffold is crucial. The study that identified the potent antagonists EL15 and EF2 inherently involved an optimization process that elucidated key structural features for activity. While detailed SAR data for a broad range of this compound analogs is still emerging, the principles from related series can be applied. For example, the nature and position of substituents on the phenyl ring and the pyridine core are expected to modulate the binding affinity and antagonist activity against the androgen receptor.

Investigation of Molecular Target Interactions and Mechanisms of Action

Understanding the molecular interactions and mechanisms of action of this compound and its derivatives is fundamental to their development as therapeutic agents. For analogs acting as androgen receptor antagonists, the mechanism involves competitive binding to the ligand-binding domain (LBD) of the AR. This binding prevents the natural androgen ligands from activating the receptor, thereby inhibiting downstream signaling pathways that promote tumor growth. google.com

Catalytic Applications in Organic Transformations

The chemical reactivity of this compound makes it a valuable candidate for applications in catalysis, particularly in the realm of organic synthesis.

Role in Transition Metal-Catalyzed Coupling Reactions

N-aryl-2-aminopyridines, the parent structure of this compound, are effective ligands in transition metal-catalyzed cross-coupling reactions. The pyridyl nitrogen can act as a directing group, forming stable complexes with metals like palladium, rhodium, and cobalt. nih.govresearchgate.net This facilitates a variety of cyclization and functionalization reactions, enabling the construction of complex N-heterocycles. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been used for the carbonylative intramolecular cyclization of N-aryl-2-aminopyridines to produce quinazolinones. nih.gov The presence of the nitro and phenyl groups on the this compound backbone can influence the electronic properties of the ligand and, consequently, the efficiency and selectivity of the catalytic process.

Use in Catalytic Reduction of Nitro Aromatic Compounds

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals. bldpharm.comnih.gov The nitro group of this compound can itself be reduced, and the compound can potentially serve as a substrate or a ligand in catalytic systems designed for this purpose.

Common methods for nitro reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. ontosight.ai The choice of catalyst and reaction conditions is crucial to achieve selective reduction without affecting other functional groups in the molecule. nih.govontosight.ai The amino and phenyl groups on the pyridine ring of this compound may influence the catalytic activity and selectivity in such reduction reactions.

Emerging Applications in Materials Science Research

The unique electronic and structural features of this compound suggest its potential for use in the development of advanced materials. While direct applications are still under exploration, the properties of related nitro-substituted aromatic compounds provide a strong indication of its promise in materials science.

The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups on the aromatic system can lead to significant intramolecular charge transfer, a key characteristic for materials with nonlinear optical (NLO) properties. nih.govnih.gov Organic compounds with large NLO responses are of great interest for applications in optoelectronics and photonics. nih.gov The nitroaniline substructure, in particular, is known to contribute to large molecular hyperpolarizability, which is a prerequisite for second-order NLO effects. nih.gov

Furthermore, pyridine-based structures are widely used in the design of materials for organic light-emitting diodes (OLEDs). They can function as electron-transporting materials or as hosts for phosphorescent emitters. bldpharm.com The specific substitutions on the pyridine ring can be tuned to optimize the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to enhance device performance. bldpharm.com The combination of the phenyl and nitro groups in this compound could be leveraged to design novel materials for OLED applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine |

| Acridine |

| Palladium on carbon (Pd/C) |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines like 2-Nitro-5-phenylpyridin-3-amine often involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Green Chemistry Approaches: Modern synthetic chemistry is shifting towards greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. For aminonitropyridine synthesis, several promising avenues are being explored:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach. The development of novel MCRs for the one-pot synthesis of functionalized 2-aminopyridines, potentially under solvent-free conditions, is a key area of interest nih.gov.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times nih.govnih.govmdpi.commdpi.com. This technique has been successfully applied to the synthesis of nitroanilines and aminopyridines, demonstrating its potential for the efficient production of this compound and its analogs nih.gov.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous intermediates or reagents like nitro compounds nih.govacs.org. The adoption of flow chemistry for the nitration and amination of pyridine (B92270) scaffolds could lead to safer and more efficient manufacturing processes nih.govacs.orgmdpi.comnih.gov.

Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis presents a green alternative to traditional thermal methods. Photocatalytic methods for the reduction of nitroarenes in aqueous media have been developed, which could be adapted for the selective transformation of the nitro group in this compound researchgate.net.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Biocatalytic approaches, employing enzymes such as transaminases and imine reductases, are being developed for the synthesis of chiral amines and other functional groups present in pharmaceuticals nih.govnih.govnih.gov. Exploring enzymatic routes for the synthesis or modification of this compound could provide access to novel, enantiomerically pure derivatives.

The following table summarizes some of these emerging sustainable synthetic methods:

| Method | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures nih.gov | One-pot synthesis of the core scaffold or its derivatives. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency nih.govnih.gov | Acceleration of key synthetic steps like amination or cross-coupling. |

| Flow Chemistry | Enhanced safety, better process control, scalability nih.govacs.org | Safer handling of nitration reactions and other energetic processes. |

| Photocatalysis | Use of renewable energy source (light), mild reaction conditions researchgate.net | Selective functionalization or reduction of the nitro group. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereo-), mild conditions nih.govnih.gov | Enantioselective synthesis of chiral derivatives. |

Exploration of Novel Catalytic Transformations and Methodologies

The functional groups of this compound offer multiple handles for further chemical modification through novel catalytic methods. Future research will likely focus on the selective transformation of this scaffold to generate diverse libraries of compounds for various applications.

Key Areas of Catalytic Exploration:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes. Research into transition-metal-catalyzed C-H activation of pyridines and related heterocycles is rapidly advancing nih.govmdpi.comnih.govnih.govmdpi.com. The nitro group can act as a directing group, guiding the catalyst to specific positions on the pyridine ring, which could be exploited for the selective functionalization of the this compound core nih.govmdpi.com.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds pensoft.netnih.govyoutube.combldpharm.comnih.gov. These methods could be employed to further modify the phenyl ring or introduce new substituents onto the pyridine core of this compound.

Photocatalysis for Functionalization: Beyond reduction, visible-light photocatalysis can be used to introduce a wide range of functional groups onto pyridine rings, including alkyl, allyl, phosphinoyl, and carbamoyl (B1232498) moieties, often with high regioselectivity nih.govmdpi.comnih.gov.

Selective Catalytic Reduction: While the reduction of the nitro group to an amino group is a common transformation, developing catalysts for the selective partial reduction to a hydroxylamine (B1172632) or other intermediate oxidation states could open up new synthetic pathways nih.govresearchgate.netnih.gov.

Biocatalytic Transformations: Enzymes could be used not only for synthesis but also for the selective modification of the this compound molecule. For instance, specific enzymes could catalyze hydroxylations, glycosylations, or other transformations at specific positions, leading to novel derivatives with unique biological properties nih.gov.

Novel Activation Strategies: Emerging strategies, such as the η6-coordination of aminopyridines to ruthenium catalysts, can activate the pyridine ring for nucleophilic substitution, offering new ways to modify the aminopyridine scaffold mdpi.comnih.govacs.org.

Advanced Computational Modeling for Predictive Design and Property Elucidation

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, with its complex interplay of electronic and steric factors, computational modeling can provide invaluable insights and guide experimental efforts.

Future Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities nih.govresearchgate.netmdpi.com. By building robust QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to the target protein. Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions involved.

In Silico Prediction of ADMET Properties: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives mdpi.comnih.gov. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

The following table highlights the potential applications of various computational methods for this compound:

| Computational Method | Application for this compound |

| QSAR | Predict biological activity of new derivatives; guide lead optimization nih.govresearchgate.netmdpi.com. |

| DFT | Elucidate electronic properties, reactivity, and stability; predict reaction outcomes nih.govnih.gov. |

| Molecular Docking | Identify potential biological targets; predict binding modes and affinities. |

| Molecular Dynamics | Assess the stability of ligand-protein complexes; understand dynamic interactions. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of new analogs mdpi.comnih.gov. |

Discovery of New Biological Activities and Therapeutic Opportunities (Pre-clinical)

The unique structural features of this compound make it an attractive scaffold for the discovery of new bioactive molecules. The presence of the nitro group, often considered a "structural alert" due to potential toxicity, can also be a key pharmacophore, particularly in the context of bioreductive activation in hypoxic environments, such as those found in solid tumors or certain microbial infections mdpi.commdpi.com.

Potential Therapeutic Areas for Exploration:

Anticancer Activity: Nitropyridine derivatives have shown promise as anticancer agents nih.gov. Some have been found to inhibit cytosolic thioredoxin reductase 1, a key enzyme in cancer cell survival nih.gov. The development of derivatives of this compound could lead to new compounds with cytotoxic activity against various cancer cell lines, potentially through mechanisms like apoptosis induction or cell cycle arrest nih.gov.

Antimicrobial Activity: Nitroheterocycles have a long history as antimicrobial agents, with the nitro group often being crucial for their activity mdpi.comnih.gov. Derivatives of this compound could be explored for their potential as antibacterial, antifungal, or antiparasitic agents mdpi.comnih.govnih.govnih.govmdpi.com. Structure-activity relationship studies could help in optimizing the scaffold for potent and selective antimicrobial activity nih.gov.

Neuroprotective Effects: Aminopyridine derivatives have been investigated for their neuroprotective properties. For example, 4-aminopyridine (B3432731) is used in the treatment of multiple sclerosis researchgate.netnih.govpensoft.netmdpi.comnih.gov. Exploring the potential of this compound and its analogs to modulate neuronal channels or pathways could uncover new therapeutic opportunities for neurodegenerative diseases. The discovery of perampanel, a pyridone derivative, as a noncompetitive AMPA receptor antagonist for epilepsy highlights the potential of substituted pyridines in neurology nih.gov.

Other Therapeutic Areas: The diverse reactivity of the this compound scaffold allows for the synthesis of a wide range of derivatives that could be screened against various biological targets. This could lead to the discovery of novel inhibitors of enzymes like kinases or new modulators of receptors, opening up possibilities in areas such as inflammation, cardiovascular diseases, and more nih.govacs.org.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and pave the way for the development of novel molecules with significant scientific and potentially therapeutic value.

Q & A

Q. What are the optimal synthetic routes for 2-Nitro-5-phenylpyridin-3-amine, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves multi-step reactions, including nitro group introduction via nitration or substitution. For example, palladium-catalyzed cross-coupling reactions can attach the phenyl group to the pyridine core . Key steps may include:

- Nitro-functionalization: Nitration of the pyridine ring using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-oxidation.

- Aromatic coupling: Suzuki-Miyaura coupling to introduce the phenyl group, requiring Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane at 80–100°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization for high purity (>95%).

Critical Parameters: Reaction time, solvent polarity, and catalyst loading significantly affect yield. For instance, extended reaction times (>24 hrs) in Pd-catalyzed steps may reduce side products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry. The nitro group deshields adjacent protons, causing distinct downfield shifts (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 256.08 for C₁₁H₉N₃O₂).

- Infrared (IR) Spectroscopy: Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in subsequent transformations?

- Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Example applications:

- Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts NO₂ to NH₂, enabling further functionalization (e.g., amide coupling) .

- Nucleophilic Aromatic Substitution (NAS): Replacement of nitro with nucleophiles (e.g., thiols or amines) under basic conditions (K₂CO₃ in DMF, 120°C) .

Challenges: Steric hindrance from the phenyl group may slow NAS; microwave-assisted synthesis (100–150°C, 30 mins) improves efficiency .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases or GPCRs). The nitro group’s electronegativity enhances binding to polar residues (e.g., Asp or Glu) .

- DFT Calculations: Predict electronic properties (HOMO/LUMO energies) to assess redox activity. For example, a low LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

- MD Simulations: Simulate stability in aqueous environments (AMBER force field) to evaluate solubility and aggregation tendencies .

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer: Discrepancies often arise from:

- Catalyst Purity: Impure Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) reduce coupling efficiency. Use catalyst screening (e.g., Pd₂(dba)₃) with ligand optimization (XPhos) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitro group stability but may increase side reactions. Solvent-free microwave synthesis reduces decomposition .

- Analytical Validation: Cross-validate yields via HPLC (C18 column, acetonitrile/water) and NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.